Datelliptium chloride hydrochloride is a chemical compound recognized for its potential therapeutic applications, particularly in oncology. It is classified as a chimeric agent and has been investigated for its antitumor properties, notably against medullary thyroid carcinoma, a rare and aggressive form of thyroid cancer. The compound's structure is characterized by a complex arrangement that contributes to its biological activity.
Datelliptium chloride hydrochloride is derived from the compound datelliptium, which was initially identified and developed as a transcription inhibitor targeting the REarranged during Transfection proto-oncogene. The compound is cataloged under the CAS number 157000-76-5 and is available from various chemical repositories and suppliers, including the U.S. National Cancer Institute's Open Chemical Repository .
The synthesis of datelliptium chloride hydrochloride involves several chemical reactions that typically utilize starting materials capable of forming complex structures. Although specific synthetic pathways for datelliptium are not extensively documented in public literature, it is known that the synthesis may involve:
Technical details regarding reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and purification methods (e.g., crystallization) would be critical for optimizing yield and purity but are not widely published .
The molecular formula of datelliptium chloride hydrochloride is , with a molecular weight of approximately 434.40 g/mol. The compound exhibits a complex three-dimensional structure characterized by:
Datelliptium chloride hydrochloride has been shown to participate in various chemical reactions relevant to its biological activity:
The mechanisms by which datelliptium exerts its effects involve specific interactions at the molecular level, including binding affinities for DNA structures that modulate gene expression.
The mechanism of action for datelliptium chloride hydrochloride primarily revolves around its ability to inhibit RET oncogene transcription through G-quadruplex stabilization. This action leads to:
Data from studies indicate that treatment with datelliptium leads to downregulation of mesenchymal markers such as N-cadherin and vimentin, which are pivotal in EMT processes .
Relevant data from toxicity studies indicate that while effective against tumors, datelliptium may exhibit cytotoxic effects on normal cells, necessitating further research into its safety profile .
Datelliptium chloride hydrochloride has several promising applications in scientific research:
Datelliptium chloride hydrochloride (NSC311152) exerts its primary antitumor effects by targeting non-B DNA structures in the promoter region of the RET proto-oncogene. The proximal promoter of RET (-51 to -33 relative to the transcription start site) contains a guanine-rich sequence with five runs of three consecutive guanines, conforming to a general G-quadruplex (G4)-forming motif [1]. This region dynamically adopts intramolecular G4 structures under physiological conditions, which function as transcriptional repressor elements. Datelliptium selectively binds and stabilizes these G4 configurations through:
Table 1: Biophysical Effects of Datelliptium on RET G-Quadruplex
Parameter | Untreated RET G4 | Datelliptium-Treated RET G4 |
---|---|---|
Melting Temperature (Tm) | 62°C | 78°C |
CD Spectral Peak | 262 nm (weak) | 262 nm (enhanced 3-fold) |
Nuclease Resistance | Low | High |
Transcription Factor Binding | Sp1/nucleolin bound | No binding observed |
This G4 stabilization is sequence-specific, as evidenced by datelliptium’s lack of activity in RET/PTC1-rearranged thyroid cancer cells where the promoter G4 motif is disrupted [2].
Datelliptium-mediated G4 stabilization directly impedes transcriptional elongation by RNA Polymerase II (Pol II):
This selective transcriptional inhibition is a hallmark of G4-stabilizing compounds, with datelliptium showing greater specificity for RET than telomeric G4 structures [6].
Beyond direct DNA interactions, datelliptium induces histone modifications that reinforce RET silencing:
Table 2: Epigenetic and Phenotypic Changes Induced by Datelliptium
Target/Pathway | Change | Magnitude | Functional Outcome |
---|---|---|---|
H3K27me3 at RET promoter | Increase | 3.5-fold | Transcriptional silencing |
Chromatin accessibility | Decrease | 65% reduction | TF binding impeded |
N-cadherin expression | Downregulation | 4.2-fold | EMT inhibition |
TT cell migration | Inhibition | 87% reduction | Metastasis suppression |
Spheroid formation | Reduction | 70% decrease | Cancer stem cell suppression |
Datelliptium’s core molecular action cascades through critical oncogenic signaling pathways:
Table 3: Comparison of RET-Targeted Therapeutic Mechanisms
Agent | Primary Mechanism | RET Specificity | Downstream Pathway Impact |
---|---|---|---|
Datelliptium HCl | G4 stabilization → Transcription repression | High | RET/PI3K/AKT/mTOR fully suppressed |
Berberine (NSC633663) | Moderate G4 stabilization | Moderate | Partial PI3K/AKT inhibition |
Vandetanib | RET kinase inhibition | Low (multi-kinase) | Variable pathway blockade |
Selpercatinib | Selective kinase inhibition | High | Limited to kinase-dependent signals |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0